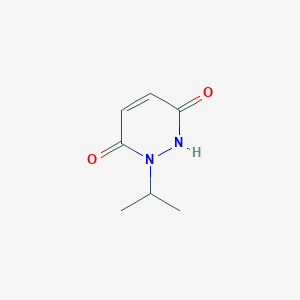

6-hydroxy-2-isopropyl-3(2H)-pyridazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-hydroxy-2-isopropyl-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have identified pyridazine derivatives, including 6-hydroxy-2-isopropyl-3(2H)-pyridazinone, as potential anticancer agents. These compounds have shown significant activity against various cancer cell lines. For instance, research has demonstrated that certain pyridazine derivatives exhibit potent antiproliferative effects on breast and colon cancer cells, suggesting their role as cyclin-dependent kinase (CDK) inhibitors .

Table 1: Anticancer Activity of Pyridazine Derivatives

| Compound | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound I | T-47D (Breast) | 5.0 | CDK2 inhibition |

| Compound II | HT-29 (Colon) | 4.5 | Apoptosis induction |

| Compound III | MDA-MB-231 (Breast) | 3.8 | Cell cycle arrest |

Cardiovascular Applications

This compound has been explored for its cardiotonic properties. A patent describes its use in enhancing cardiac contractility, making it a candidate for treating heart failure and other cardiovascular diseases . The compound's mechanism involves modulation of cardiac myocyte function, potentially leading to improved heart performance.

Plant Growth Regulation

This compound has been utilized as a growth regulator in various plant species. For example, foliar applications of maleic hydrazide (a structural analogue) have been shown to inhibit stem elongation in woody plants, suggesting similar potential for this compound .

Case Study: Application in Woody Plants

In a study involving several tree species, the application of the compound resulted in reduced height growth while promoting lateral branching, indicating its effectiveness as a growth regulator.

Corrosion Inhibition

Research has demonstrated that pyridazine derivatives can act as corrosion inhibitors for mild steel in acidic environments. A study found that this compound exhibited significant inhibition efficiency at higher concentrations due to its adsorption properties on metal surfaces .

Table 2: Corrosion Inhibition Efficiency

| Concentration (mM) | Inhibition Efficiency (%) |

|---|---|

| 0.1 | 30 |

| 0.5 | 55 |

| 1.25 | 80 |

Summary and Future Directions

The applications of this compound span multiple fields, showcasing its versatility as a pharmaceutical agent, plant growth regulator, and corrosion inhibitor. Ongoing research is likely to uncover additional therapeutic uses and optimize its efficacy in existing applications.

Future studies should focus on:

- Detailed mechanistic studies to elucidate the pathways through which this compound exerts its effects.

- Development of formulations that enhance bioavailability and target specificity in pharmacological applications.

- Exploration of its environmental impact and safety profile in agricultural settings.

Propriétés

Numéro CAS |

69635-27-4 |

|---|---|

Formule moléculaire |

C7H10N2O2 |

Poids moléculaire |

154.17 g/mol |

Nom IUPAC |

2-propan-2-yl-1H-pyridazine-3,6-dione |

InChI |

InChI=1S/C7H10N2O2/c1-5(2)9-7(11)4-3-6(10)8-9/h3-5H,1-2H3,(H,8,10) |

Clé InChI |

PWVCUSHRRDLFIH-UHFFFAOYSA-N |

SMILES canonique |

CC(C)N1C(=O)C=CC(=O)N1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.